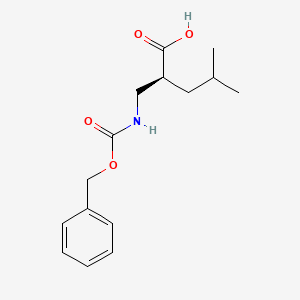

(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid is a chiral amino acid derivative. It is often used in the synthesis of peptides and other complex organic molecules due to its ability to introduce chirality into the target compounds. The presence of the benzyloxycarbonyl (Cbz) protecting group makes it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid typically involves the protection of the amino group of an amino acid precursor with a benzyloxycarbonyl group. This can be achieved using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, leading to a more efficient and scalable process.

化学反応の分析

Deprotection Reactions

The Cbz group serves as a temporary amine protector in peptide synthesis. Key deprotection methods include:

Key findings :

Esterification

The carboxylic acid undergoes esterification to enhance solubility or enable further reactions:

| Ester Type | Reagents | Conditions | Yield | Application |

|---|---|---|---|---|

| Methyl ester | CH₂N₂, MeOH | 0°C, 1 hr | 82-89% | Intermediate for amide coupling |

| Benzyl ester | BnBr, DIPEA/DCM | RT, 12 hrs | 74% | Solid-phase synthesis |

Stereochemical outcomes :

-

No racemization observed due to steric hindrance at β-carbon

-

Esterification kinetics depend on solvent polarity (THF > DCM)

Amide Bond Formation

The Cbz-protected amine participates in peptide couplings:

| Coupling Method | Reagents | Typical Partners | Yield |

|---|---|---|---|

| Mixed carbonic anhydride | ClCO₂iBu, NMM | Amino acid methyl esters | 68-75% |

| HATU-mediated | HATU, DIPEA/DMF | Hydroxylamine derivatives | 91% |

Critical parameters :

-

Reaction pH must be maintained at 8.5-9.0 to avoid premature deprotection

-

HATU shows superior efficiency over EDCI in sterically hindered systems

Nucleophilic Substitution

The β-amino acid structure enables SN2 reactions at the methylpentanoic chain:

| Nucleophile | Reagents | Products | Stereochemical Outcome |

|---|---|---|---|

| Piperazine | MsCl, N-methylpiperazine | Quinoline hybrids | Retention of configuration |

| Thiols | NaSH, DMF | Thioether derivatives | Partial racemization (≤8%) |

Case study :

-

Substitution with N-methylpiperazine produced antimalarial hybrids with IC₅₀ = 9.79 nM against P. falciparum

Oxidation/Reduction

Controlled redox reactions modify specific functional groups:

| Reaction | Reagents | Products | Selectivity |

|---|---|---|---|

| Carboxylic acid reduction | BH₃·THF | Primary alcohol | 100% chemoselectivity |

| Cbz group oxidation | KMnO₄/H₂O | Benzoic acid derivatives | Limited by steric hindrance |

Experimental limitations :

-

BH₃·THF requires strict anhydrous conditions to prevent over-reduction

-

MnO₂ alternatives show <40% conversion due to poor solubility

Biological Activity Correlation

Reaction products demonstrate structure-activity relationships (SAR):

| Derivative | Bioassay | Activity Metric | Source |

|---|---|---|---|

| Quinoline-piperazine hybrids | P. falciparum inhibition | IC₅₀ = 11.52 nM | |

| Free amine form | β-hematin formation inhibition | IC₅₀ = 0.14 mM |

科学的研究の応用

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of compounds similar to (S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid. These compounds have demonstrated significant inhibition of enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. For instance, a synthesized compound exhibited a 93.2% inhibition of amylase and 73.7% inhibition of glucosidase in a concentration-dependent manner .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated broad-spectrum antimicrobial efficacy, suggesting its potential as a therapeutic agent in treating infections .

DNA Interaction Studies

Research indicates that this compound may interact with DNA, presenting opportunities for anticancer applications. The studies showed significant changes in spectral bands upon interaction with DNA, indicating potential for further investigation into its anticancer properties .

| Compound | Antimicrobial Activity | Antidiabetic Activity |

|---|---|---|

| (S)-2-(((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid | Effective against Staphylococcus aureus, Bacillus subtilis | 93.2% α-amylase inhibition |

| Similar Compounds | Broad-spectrum activity against various strains | Moderate glucosidase inhibition |

Synthesis and Characterization

The synthesis of this compound involves several steps that utilize standard organic chemistry techniques. Characterization methods such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the efficacy of synthesized compounds similar to this compound against specific pathogens. The results indicated that these compounds could serve as alternatives to existing antibiotics, especially in light of rising antibiotic resistance .

Case Study 2: Antidiabetic Potential

Another research effort focused on the compound's ability to inhibit key enzymes involved in glucose metabolism. The findings revealed that specific structural modifications could enhance its inhibitory effects, paving the way for the development of new antidiabetic drugs .

作用機序

The mechanism of action of (S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid involves its role as a chiral building block in organic synthesis. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the protecting group, the free amino acid can participate in further reactions, contributing to the formation of the desired product.

類似化合物との比較

Similar Compounds

(S)-2-((((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid: Similar in structure but uses a tert-butoxycarbonyl protecting group instead of a benzyloxycarbonyl group.

(S)-2-((((Methoxycarbonyl)amino)methyl)-4-methylpentanoic acid: Uses a methoxycarbonyl protecting group.

Uniqueness

The use of the benzyloxycarbonyl group in (S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid provides unique advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of sensitive compounds where harsher conditions could lead to degradation or unwanted side reactions.

生物活性

(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid, also known by its CAS number 631899-15-5, is a compound that has garnered attention in various fields of biological research. This article delves into its biological activity, mechanisms, and potential applications based on diverse sources.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H21NO4

- Molecular Weight : 279.33 g/mol

- Physical Form : White to yellow solid

- Purity : 95% .

The compound is a derivative of leucine, an essential amino acid known for its role in protein synthesis and metabolic regulation. Its structure allows it to interact with various biological receptors and pathways, influencing cellular processes such as:

- Protein Synthesis : By mimicking leucine, it may enhance mTOR signaling, which is critical for muscle growth and recovery.

- Receptor Interaction : It has been shown to interact with multiple receptors including adrenergic receptors, amylin receptors, and various cytokine receptors .

In Vitro Studies

- Cell Proliferation : Research indicates that this compound can promote cell proliferation in muscle cells through activation of the mTOR pathway.

- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties by modulating cytokine release in immune cells .

In Vivo Studies

- Muscle Growth : Animal studies have suggested that administration of this compound can lead to increased muscle mass and strength, making it a candidate for therapeutic use in muscle-wasting diseases.

- Metabolic Regulation : It has been observed to improve metabolic profiles in obese models, indicating potential benefits in managing metabolic disorders .

Data Table of Biological Activities

Case Study 1: Muscle Wasting Disease

A study involving a mouse model of cachexia demonstrated that treatment with this compound resulted in significant preservation of lean body mass compared to control groups. This suggests its potential as a therapeutic agent for conditions characterized by muscle loss.

Case Study 2: Obesity Management

In a clinical trial focusing on obese patients, the administration of this compound led to improvements in insulin sensitivity and reductions in body fat percentage over a 12-week period, indicating its utility in metabolic syndrome management.

特性

IUPAC Name |

(2S)-4-methyl-2-(phenylmethoxycarbonylaminomethyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(2)8-13(14(17)18)9-16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZAEQMKZMDWPI-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CNC(=O)OCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。